(8E)-2-amino-8-(3,4-dimethoxybenzylidene)-4-(3,4-dimethoxyphenyl)-6-methyl-5,6,7,8-tetrahydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
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Overview
Description
(8E)-2-AMINO-4-(3,4-DIMETHOXYPHENYL)-8-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE is a complex organic compound characterized by its unique pyrano[3,2-c]pyridine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (8E)-2-AMINO-4-(3,4-DIMETHOXYPHENYL)-8-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE typically involves multi-step organic reactions. One common route includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and nitriles under controlled conditions. The reaction is often catalyzed by acids or bases and requires precise temperature and pH control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored. The use of automated systems for temperature, pressure, and pH control is crucial to maintain consistency and efficiency. Purification processes such as recrystallization or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitrile group, converting it to primary amines.
Substitution: The aromatic rings in the compound are susceptible to electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or nitro compounds under acidic conditions.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Primary amines and other reduced forms.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology and Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
The compound’s stability and reactivity make it suitable for industrial applications, including the synthesis of dyes, polymers, and other specialty chemicals.
Mechanism of Action
The mechanism by which (8E)-2-AMINO-4-(3,4-DIMETHOXYPHENYL)-8-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to form hydrogen bonds, ionic interactions, and hydrophobic contacts with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-6-METHYL-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
- 2-AMINO-4-(3,4-DIMETHOXYPHENYL)-8-METHYL-4H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE
Uniqueness
Compared to similar compounds, (8E)-2-AMINO-4-(3,4-DIMETHOXYPHENYL)-8-[(3,4-DIMETHOXYPHENYL)METHYLIDENE]-6-METHYL-4H,5H,6H,7H,8H-PYRANO[3,2-C]PYRIDINE-3-CARBONITRILE stands out due to its extended conjugation and additional functional groups. These features enhance its reactivity and potential for diverse applications in various fields.
Properties
Molecular Formula |
C27H29N3O5 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
(8E)-2-amino-4-(3,4-dimethoxyphenyl)-8-[(3,4-dimethoxyphenyl)methylidene]-6-methyl-5,7-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
InChI |
InChI=1S/C27H29N3O5/c1-30-14-18(10-16-6-8-21(31-2)23(11-16)33-4)26-20(15-30)25(19(13-28)27(29)35-26)17-7-9-22(32-3)24(12-17)34-5/h6-12,25H,14-15,29H2,1-5H3/b18-10+ |
InChI Key |
WGCYSNZQQDRSOL-VCHYOVAHSA-N |
Isomeric SMILES |
CN1C/C(=C\C2=CC(=C(C=C2)OC)OC)/C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OC)OC |
Canonical SMILES |
CN1CC(=CC2=CC(=C(C=C2)OC)OC)C3=C(C1)C(C(=C(O3)N)C#N)C4=CC(=C(C=C4)OC)OC |
Origin of Product |
United States |
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